3-Chloro-4-fluoro-4'-morpholinomethyl benzophenone
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Overview
Description
3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone is an organic compound with the molecular formula C18H17ClFNO2 It is a benzophenone derivative, characterized by the presence of chloro, fluoro, and morpholinomethyl groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-fluorobenzoyl chloride with 4-morpholinomethylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The morpholinomethyl group may contribute to the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoro-3’-morpholinomethyl benzophenone
- 4-Chloro-3-fluoro-4’-morpholinomethyl benzophenone
- 3-Fluoro-4-morpholinoaniline
Uniqueness
3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both chloro and fluoro groups can enhance its chemical stability and biological activity compared to similar compounds .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-16-11-15(5-6-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXNPXSLSXLOIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642643 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-26-8 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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